molecular formula C32H33N5O2 B2539419 1-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 902967-88-8

1-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Cat. No. B2539419
CAS RN: 902967-88-8
M. Wt: 519.649
InChI Key:
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Description

1-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C32H33N5O2 and its molecular weight is 519.649. The purity is usually 95%.
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Scientific Research Applications

Antihypertensive and Antihistaminic Applications

A series of derivatives similar to the queried compound have been synthesized and evaluated for their potential antihypertensive and antihistaminic activities. Notably, compounds in the triazoloquinazolin-5(4H)-one series exhibited significant antihypertensive activity in spontaneously hypertensive rats, showing promise as a new class of antihypertensive agents (Alagarsamy & Pathak, 2007). Furthermore, another study highlighted the H1-antihistaminic potential of 1-substituted-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, suggesting their utility in developing new H1-antihistamines with minimal sedative effects (Alagarsamy, Solomon, & Murugan, 2007).

Antimicrobial and Nematicidal Properties

Compounds featuring the triazoloquinazolin-5(4H)-one scaffold have demonstrated antimicrobial and nematicidal activities. A study found that certain derivatives showed significant antimicrobial properties against a range of Gram-positive and Gram-negative bacteria, as well as antifungal activity. These compounds were also found to have nematicidal activity against nematodes, indicating their potential for agricultural applications (Reddy, Rajesh Kumar, & Sunitha, 2016).

Anticancer Activity

Research into the anticancer properties of triazoloquinazolin-5(4H)-one derivatives revealed that certain compounds exhibit cytotoxic effects on human cancer cell lines. For instance, one study found that a specific derivative acted cytotoxically on HeLa cells, a human cervical cancer cell line, indicating its potential as an anticancer agent (Ovádeková, Jantová, Theiszová, & Labuda, 2005).

Quality Control and Pharmaceutical Development

An important aspect of research on this compound class involves developing quality control methods for promising antimalarial agents among [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one derivatives. A study aimed to establish quality control methods, including solubility, identification, and assay by potentiometric titration, to support the further development of these compounds as antimalarial drugs (Danylchenko, Kovalenko, Gubar, Zhuk, & Mariutsa, 2018).

Mechanism of Action

While the exact mechanism of action for this compound is not available, related compounds with a 1,2,4-triazole moiety have been studied for their anticancer properties . They have been found to exhibit potent inhibitory activities against certain cancer cell lines .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of a benzylpiperidine derivative with a triazoloquinazolinone derivative, followed by the addition of a phenylethyl group to the resulting product.", "Starting Materials": [ "4-benzylpiperidine", "3-oxopropyl chloride", "4-amino-5-nitroso-1,2,4-triazolo[4,3-a]quinazoline", "2-phenylethylamine" ], "Reaction": [ "4-benzylpiperidine is reacted with 3-oxopropyl chloride to form 1-(3-chloropropyl)-4-benzylpiperidine.", "1-(3-chloropropyl)-4-benzylpiperidine is then reacted with 4-amino-5-nitroso-1,2,4-triazolo[4,3-a]quinazoline to form 1-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-4-(1H-1,2,4-triazol-5-yl)quinazolin-5(4H)-one.", "Finally, 2-phenylethylamine is added to the product to form the desired compound, 1-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one." ] }

CAS RN

902967-88-8

Product Name

1-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Molecular Formula

C32H33N5O2

Molecular Weight

519.649

IUPAC Name

1-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one

InChI

InChI=1S/C32H33N5O2/c38-30(35-20-17-26(18-21-35)23-25-11-5-2-6-12-25)16-15-29-33-34-32-36(22-19-24-9-3-1-4-10-24)31(39)27-13-7-8-14-28(27)37(29)32/h1-14,26H,15-23H2

SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CCC6=CC=CC=C6

solubility

not available

Origin of Product

United States

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